N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
This compound belongs to the chromeno[2,3-d]pyrimidine class, characterized by a fused tricyclic core (benzopyranopyrimidine) with a thioacetamide side chain. The 2-methoxyphenyl group at the acetamide nitrogen and the 4-methoxyphenyl substituent on the pyrimidine ring contribute to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-32-19-13-11-17(12-14-19)25-29-26-20(15-18-7-3-5-9-22(18)34-26)27(30-25)35-16-24(31)28-21-8-4-6-10-23(21)33-2/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLNMUMQHINGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s molecular formula is , with a molecular weight of 499.59 g/mol. It features a complex structure that includes a chromeno-pyrimidine core, which is significant for its biological activity. The presence of methoxy groups and a thioacetamide linkage enhances its solubility and reactivity, potentially influencing its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest : Research has shown that derivatives of chromeno-pyrimidine compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. For instance, compounds with similar chromeno structures have demonstrated potent inhibition of tubulin polymerization, effectively disrupting mitosis in cancer cells .
- Inhibition of Tumor Growth : In vivo studies using xenograft models have reported significant tumor growth inhibition when treated with related chromeno-pyrimidine derivatives. The mechanism involves the induction of apoptosis and inhibition of angiogenesis .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 10-50 µg/mL .
- Antifungal Properties : Similar compounds have shown promising antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and kinases .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .
- Interaction with DNA : The chromeno-pyrimidine structure allows for intercalation into DNA, disrupting replication processes essential for cancer cell survival .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer effects of similar chromeno-pyrimidine derivatives found significant reductions in tumor volume in xenograft models treated with these compounds. The study highlighted the importance of structural modifications in enhancing efficacy against breast cancer cells .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, this compound was evaluated alongside known antibiotics. Results indicated that it exhibited superior antibacterial activity against resistant strains of E. coli, suggesting its potential as a lead compound for new antibiotic development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chromeno-pyrimidine structures have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's thioacetamide moiety suggests potential antimicrobial activity. Studies on related thioether compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This opens avenues for exploring its use in developing new antimicrobial agents .
Neuroprotective Effects
Compounds with chromeno-pyrimidine frameworks have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. These studies suggest that such compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Anti-inflammatory Activity
The structural components of this compound may confer anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Crystallography
Crystallographic studies provide insight into the molecular arrangement and interactions within this compound. Understanding these interactions is crucial for predicting biological activity and optimizing the compound for therapeutic applications. Data from X-ray crystallography can reveal bond lengths, angles, and conformational flexibility that influence its reactivity and binding affinity to biological targets .
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Cell Dimensions | a = 17.1316 Å |
| b = 10.1173 Å | |
| c = 18.2252 Å | |
| Volume | 2809.7 ų |
Comparison with Similar Compounds
Core Heterocyclic Modifications
The chromeno[2,3-d]pyrimidine core can be modified to thieno[2,3-d]pyrimidine or pyrido[4,3-d]pyrimidine systems, altering electronic properties and bioactivity. For example:
- Thieno[2,3-d]pyrimidine analogs (e.g., 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide, CAS 379236-30-3) exhibit enhanced metabolic stability due to sulfur's electron-withdrawing effects .
- Pyrido[4,3-d]pyrimidine derivatives (e.g., compound 119a from ) show improved solubility via nitrogen-rich cores .
Substituent Variations
Table 1: Substituent Effects on Key Analogs
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility but may reduce membrane permeability .
- Halogen Substituents (e.g., chloro) : Increase lipophilicity (higher XLogP3) and receptor binding affinity .
- Heterocyclic Cores: Thieno[2,3-d]pyrimidines exhibit higher metabolic stability compared to chromeno analogs .
Pharmacological Activity Comparison
Anticancer Activity
Table 2: Anticancer Activity of Selected Analogs
Insights :
Antimicrobial Activity
- Benzofuran-oxadiazole analogs (e.g., 2b in ) demonstrated potent antimicrobial activity with MIC values of 2–8 µg/mL against Staphylococcus aureus .
Physicochemical and ADMET Properties
Table 3: Physicochemical Comparison
ADMET Considerations :
- Thieno[2,3-d]pyrimidines show lower XLogP3, suggesting improved aqueous solubility .
Q & A
Q. What analytical methods detect impurities in synthesized batches?
- Methodology :
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate byproducts (e.g., unreacted pyrimidine precursors).
- NMR spiking : Add authentic samples of suspected impurities to identify unknown peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
